BenchChemオンラインストアへようこそ!

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Kinase Inhibition Cancer Therapeutics Synthetic Intermediate

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (CAS 557770-89-5) is the documented synthetic intermediate for the clinical multi-kinase inhibitor BPR1K871 (IC50: 19 nM FLT3, 22 nM AURKA) and the Aurora B inhibitor AZD1152 (Barasertib; HOQPA IC50: 0.37 nM, ~3,700-fold selectivity over Aurora A). The 3-hydroxypropoxy handle at the 7-position is structurally essential—not merely a solubility tag—providing the precise spatial and electronic environment critical for downstream coupling. Alternative intermediates such as 7-fluoro derivatives cannot substitute without altering the final pharmacophore and kinase inhibition profile. Ideal for medicinal chemistry teams optimizing quinazoline-based kinase inhibitors with demonstrated oral bioavailability improvements.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 557770-89-5
Cat. No. B143812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
CAS557770-89-5
Synonyms7-(3-Hydroxypropoxy)-4(1H)-quinazolinone;  7-(3-Hydroxypropoxy)-3,4-dihydroquinazolin-4-one;  7-(3-Hydroxypropoxy)quinazolin-4-ol;  7-[3-Hydroxypropoxy]quinazolin-4(3H)-one; 
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCCCO)NC=NC2=O
InChIInChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15)
InChIKeyYNBHJHLUBQRXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (CAS 557770-89-5): Key Intermediate for Aurora/FLT3 Kinase Inhibitor Synthesis and Multi-Kinase Lead Optimization


7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (CAS 557770-89-5) is a substituted quinazolin-4(3H)-one derivative characterized by a 3-hydroxypropoxy moiety at the 7-position of the quinazolinone core . This compound is not an active pharmaceutical ingredient (API) itself but serves as a critical synthetic intermediate. Its primary documented application lies in the preparation of the clinical multi-kinase inhibitor BPR1K871 [1] and the Aurora B kinase inhibitor AZD1152 (Barasertib) [2]. The compound's utility stems from its functionalized handle for further derivatization, enabling the construction of pharmacophores that target key oncology pathways.

Why Substituting 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one with Other Quinazolinone Intermediates is Not Straightforward


Direct substitution of 7-(3-hydroxypropoxy)quinazolin-4(3H)-one with other quinazolin-4(3H)-one intermediates is generally not possible without altering the synthetic route and, consequently, the final product's biological profile. The specific 3-hydroxypropoxy chain at the 7-position is not merely a solubility enhancer; it provides a precise spatial and electronic environment that is crucial for downstream coupling reactions and for achieving the desired kinase inhibition profile in the final drug candidates [1]. For instance, while other intermediates like 7-fluoro-4(3H)-quinazolinone are used in the synthesis of related kinase inhibitors , the nucleophilic displacement chemistry and the resulting linker length and hydrogen-bonding capacity differ substantially. The use of an alternative intermediate would necessitate a complete re-evaluation of the synthetic pathway, likely yielding a structurally distinct and functionally divergent final compound.

Quantitative Evidence of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one's Role in Enabling Specific Kinase Inhibition


Enabling Synthesis of BPR1K871: A Dual FLT3/AURKA Inhibitor with Low Nanomolar Potency

7-(3-hydroxypropoxy)quinazolin-4(3H)-one is the key starting material for the synthesis of BPR1K871 [1]. This derivative, when further elaborated, yields a clinical candidate with defined and potent dual kinase inhibitory activity. In enzymatic assays, BPR1K871 inhibits FLT3 kinase with an IC50 of 19 nM and Aurora kinase A (AURKA) with an IC50 of 22 nM . This specific inhibition profile, which is a direct result of the molecular architecture built upon the quinazolinone core, is a key differentiator for researchers targeting these kinases.

Kinase Inhibition Cancer Therapeutics Synthetic Intermediate

Enabling Synthesis of AZD1152-HQPA: A Highly Selective Aurora B Kinase Inhibitor

7-(3-hydroxypropoxy)quinazolin-4(3H)-one is a documented intermediate in the synthesis of AZD1152 (Barasertib) , a prodrug whose active metabolite, AZD1152-HQPA, is a highly selective Aurora B kinase inhibitor. AZD1152-HQPA inhibits Aurora B with an IC50 of 0.37 nM, demonstrating approximately 3,700-fold greater selectivity for Aurora B over Aurora A (IC50 = 1.368 µM) [1]. The synthesis route incorporating this intermediate is essential for achieving the final molecular structure responsible for this exceptional selectivity.

Aurora Kinase Inhibition Cancer Research Synthetic Intermediate

Enabling Oral Bioavailability Optimization in Multi-Kinase Inhibitor Series

The quinazoline core containing the 7-(3-hydroxypropoxy) motif is the foundation for a series of analogs designed to improve upon the clinical candidate BPR1K871 [1]. While BPR1K871 lacked oral bioavailability, structural optimization at the 6- and 7-positions of this core, including modifications to the hydroxypropoxy chain, led to the discovery of compound 34 [1]. This optimized compound retained potent anti-proliferative activity against various cancer cell lines and achieved oral bioavailability of 54% in rats [1]. This demonstrates that the specific intermediate is a key starting point for property-driven lead optimization efforts aimed at improving drug-like properties.

Medicinal Chemistry ADME Optimization Kinase Inhibitors

Validated Application Scenarios for Procuring 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one


Synthesis of BPR1K871 and its Analogs for FLT3/Aurora Kinase Research

Researchers aiming to synthesize the multi-kinase inhibitor BPR1K871 [1] or its structural analogs require 7-(3-hydroxypropoxy)quinazolin-4(3H)-one as a specific starting material. As detailed in Section 3, the successful synthesis of this compound leads to an inhibitor with IC50 values of 19 nM and 22 nM against FLT3 and AURKA, respectively . This scenario is directly applicable for laboratories involved in acute myeloid leukemia (AML) or solid tumor research where dual inhibition of these kinases is of interest.

Synthesis of AZD1152 (Barasertib) or its Intermediates for Aurora B Studies

This compound is a documented intermediate in the synthesis of AZD1152 , a prodrug that yields the exceptionally selective Aurora B inhibitor AZD1152-HQPA (IC50 = 0.37 nM for Aurora B, with ~3,700-fold selectivity over Aurora A) [2]. Procurement is essential for laboratories synthesizing this specific chemical biology tool or its related analogs to study mitosis and validate Aurora B as a therapeutic target.

Medicinal Chemistry Lead Optimization Programs Targeting Kinase Inhibitors

The quinazoline core provided by 7-(3-hydroxypropoxy)quinazolin-4(3H)-one is a validated scaffold for optimizing kinase inhibitors [3]. As shown by Lin et al., structural modifications to this core enabled the conversion of a non-orally bioavailable candidate into an optimized lead with 54% oral bioavailability in rats [3]. This scenario is highly relevant for medicinal chemistry teams focused on improving the drug-like properties of quinazoline-based kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.